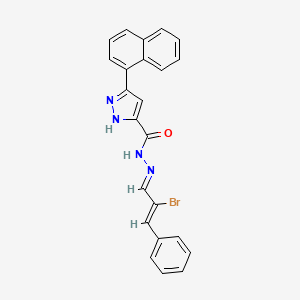

![molecular formula C15H10Cl2N2O B5541269 4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves several steps, including condensation, cyclization, and sometimes halogenation to introduce chloro groups. These synthetic routes typically require precise control of reaction conditions to achieve the desired product with high purity and yield. The synthesis process is crucial for obtaining the compound in sufficient quantities for further analysis and application development.

Molecular Structure Analysis

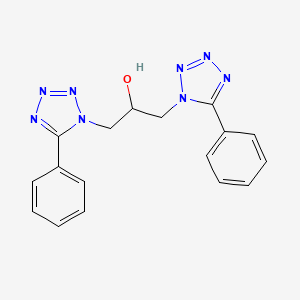

The molecular structure of 4-Chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol, as determined through spectroscopic and crystallographic methods, reveals a planar benzene ring system, with dihedral angles indicating the spatial arrangement of the pyrazole rings relative to the benzene core. These structural features are essential for understanding the compound's reactivity and interaction with other molecules. Spectroscopic data, including vibrational spectra, provide insight into the fundamental vibrations and help assign potential energy distributions to various vibrational modes, aiding in the comprehensive analysis of the molecule's structure (Viji et al., 2020).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations provide insights into the structural and spectroscopic characteristics of related compounds. For example, a study involving molecular structure optimization, vibrational spectra analysis, and potential energy distribution (PED) of vibrational modes offers a comprehensive understanding of molecular parameters such as bond length and bond angle. This research also delves into intramolecular charge transfer, molecular electrostatic potential (MEP), HOMO-LUMO analyses, and Fukui functions, highlighting the compound's biological effects based on molecular docking results (A. Viji et al., 2020).

Antibacterial and Antifungal Activities

Synthesis of derivatives and their investigation for antibacterial and antifungal activities represent another significant application area. For instance, the synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives demonstrated varying degrees of antimicrobial activity, emphasizing the compound's utility in developing new antibacterial and antifungal agents (M. Behalo, 2010).

Photophysical and Physicochemical Investigations

Research into the photophysical and physicochemical properties of pyrazoline derivatives, including studies on fluorescence chemosensors for metal ion detection, further illustrates the compound's versatility. Such studies encompass the synthesis of specific derivatives, analysis of their absorption, emission, and quantum yield in various solvents, and their application as fluorescent chemosensors, particularly for Fe3+ ion detection (Salman A. Khan, 2020).

Anticancer and Antimicrobial Agent Synthesis

The synthesis of novel compounds with potential anticancer and antimicrobial properties highlights another crucial application. Research in this domain focuses on integrating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine to study their effects on cancer cell lines and pathogenic strains, demonstrating the compound's relevance in addressing microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).

properties

IUPAC Name |

4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXHUXDIJUDGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)